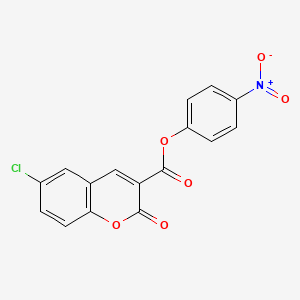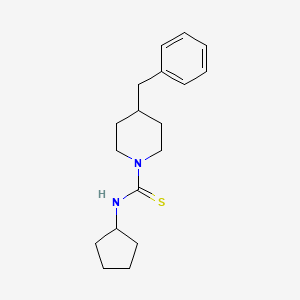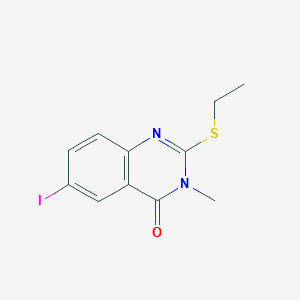![molecular formula C17H16F3NO2 B5807275 3-(4-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5807275.png)
3-(4-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide, also known as TFP, is a chemical compound that has been the subject of extensive scientific research due to its potential therapeutic applications. TFP belongs to the class of compounds known as selective estrogen receptor modulators (SERMs), which have been shown to have a range of effects on the body.
Wirkmechanismus
The exact mechanism of action of 3-(4-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide is not fully understood, but it is believed to work by binding to estrogen receptors in different tissues and modulating their activity. This can lead to a range of effects on the body, including changes in gene expression, cellular signaling pathways, and physiological processes.
Biochemical and Physiological Effects
3-(4-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide has been shown to have a range of biochemical and physiological effects, including the ability to modulate estrogen receptor activity in different tissues. This can lead to changes in gene expression, cellular signaling pathways, and physiological processes, such as bone density, lipid metabolism, and cardiovascular function.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide has several advantages for use in lab experiments, including its ability to selectively modulate estrogen receptor activity in different tissues. This can allow researchers to study the effects of estrogen signaling in specific tissues or cell types, which can be useful for understanding the underlying mechanisms of disease. However, 3-(4-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide also has several limitations, including its potential toxicity and the need for careful dosing and administration to avoid adverse effects.
Zukünftige Richtungen
There are several potential future directions for research on 3-(4-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide, including the development of new therapeutic applications and the exploration of its effects on different tissues and cell types. Additionally, the use of 3-(4-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide in combination with other drugs or therapies may hold promise for improving treatment outcomes in a range of conditions. Finally, further research is needed to fully understand the mechanism of action of 3-(4-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide and its potential side effects in different populations.
Synthesemethoden
3-(4-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide is typically synthesized using a multi-step process involving the reaction of several different chemical compounds. The exact synthesis method can vary depending on the desired purity and yield of the final product, but typically involves the use of organic solvents and various chemical reagents.
Wissenschaftliche Forschungsanwendungen
3-(4-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide has been the subject of extensive scientific research due to its potential therapeutic applications. Specifically, 3-(4-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide has been shown to have a range of effects on the body, including the ability to modulate estrogen receptors in different tissues. This has led to interest in 3-(4-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide as a potential treatment for a range of conditions, including breast cancer, osteoporosis, and cardiovascular disease.
Eigenschaften
IUPAC Name |
3-(4-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO2/c1-12-5-7-15(8-6-12)23-10-9-16(22)21-14-4-2-3-13(11-14)17(18,19)20/h2-8,11H,9-10H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDOVTFSFPMBDDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-furamide](/img/structure/B5807209.png)

![4-{[4-(2,3-dichlorophenyl)-1-piperazinyl]carbonyl}morpholine](/img/structure/B5807220.png)



![N-{4-[N-(5-bromo-2-furoyl)ethanehydrazonoyl]phenyl}methanesulfonamide](/img/structure/B5807254.png)


![2-(4-fluorophenoxy)-N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5807283.png)


![3-(3-methoxyphenyl)-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5807295.png)
![N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5807296.png)